molecular formula C8H6N2O2 B13551185 1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione

1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione

Cat. No.: B13551185
M. Wt: 162.15 g/mol
InChI Key: NMVFPAXKGOERKD-UHFFFAOYSA-N
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Description

1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione is a heterocyclic compound with a molecular formula of C8H6N2O2 and a molecular weight of 162.15 g/mol . This compound is characterized by a fused ring system consisting of pyridine and pyrimidine rings, which imparts unique chemical and biological properties. It is commonly used in various scientific research applications due to its versatile reactivity and potential therapeutic benefits.

Preparation Methods

The synthesis of 1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyridine with ethyl acetoacetate, followed by cyclization and oxidation steps . The reaction conditions typically include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on improving yield, reducing reaction times, and minimizing the use of hazardous reagents.

Chemical Reactions Analysis

1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents include halides, amines, and thiols.

    Cyclization: Cyclization reactions can be employed to form more complex ring systems, often using catalysts and specific reaction conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Mechanism of Action

The mechanism of action of 1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to the modulation of biological processes. For example, it may inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating between base pairs . The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and the resulting chemical and biological activities. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

pyrido[1,2-c]pyrimidine-1,3-dione

InChI

InChI=1S/C8H6N2O2/c11-7-5-6-3-1-2-4-10(6)8(12)9-7/h1-5H,(H,9,11,12)

InChI Key

NMVFPAXKGOERKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=O)NC(=O)N2C=C1

Origin of Product

United States

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